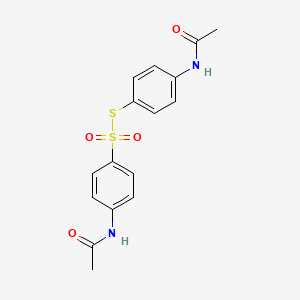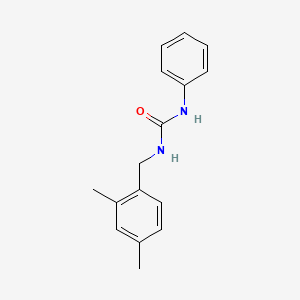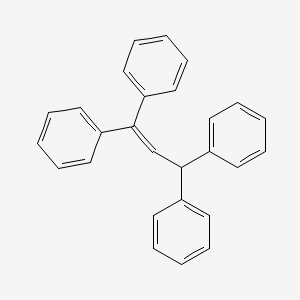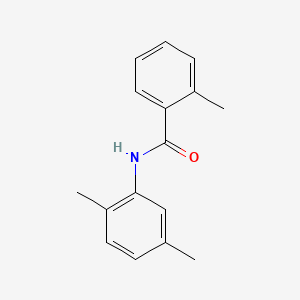
Piperidin-1-ylmethanethiol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PIPERIDIN-1-YL-METHANETHIOL, HYDROCHLORIDE is a chemical compound with the molecular formula C6H14ClNS. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a methanethiol group. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PIPERIDIN-1-YL-METHANETHIOL, HYDROCHLORIDE typically involves the reaction of piperidine with methanethiol in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Piperidine+Methanethiol+Hydrochloric Acid→PIPERIDIN-1-YL-METHANETHIOL, HYDROCHLORIDE
Industrial Production Methods
In industrial settings, the production of PIPERIDIN-1-YL-METHANETHIOL, HYDROCHLORIDE may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a suitable form for further use .
化学反応の分析
Types of Reactions
PIPERIDIN-1-YL-METHANETHIOL, HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The methanethiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted piperidine compounds.
科学的研究の応用
PIPERIDIN-1-YL-METHANETHIOL, HYDROCHLORIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of PIPERIDIN-1-YL-METHANETHIOL, HYDROCHLORIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The methanethiol group plays a crucial role in these interactions, often forming covalent bonds with target molecules .
類似化合物との比較
Similar Compounds
Piperidine: A parent compound with a similar structure but lacks the methanethiol group.
Piperidine derivatives: Compounds such as N-methylpiperidine and N-ethylpiperidine share structural similarities.
Uniqueness
PIPERIDIN-1-YL-METHANETHIOL, HYDROCHLORIDE is unique due to the presence of the methanethiol group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .
特性
分子式 |
C6H14ClNS |
|---|---|
分子量 |
167.70 g/mol |
IUPAC名 |
piperidin-1-ylmethanethiol;hydrochloride |
InChI |
InChI=1S/C6H13NS.ClH/c8-6-7-4-2-1-3-5-7;/h8H,1-6H2;1H |
InChIキー |
QUICOBLVCJEHHP-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CS.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


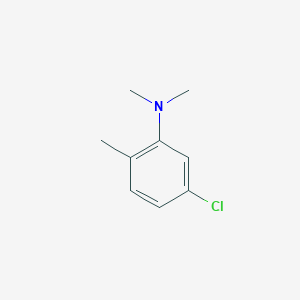
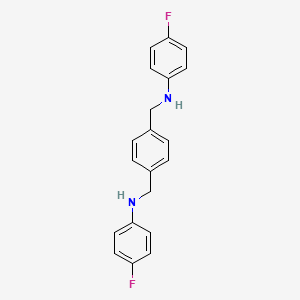
![2,4-dinitro-1-[(E)-2-(2-nitrophenyl)ethenyl]benzene](/img/structure/B15076652.png)
![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B15076663.png)
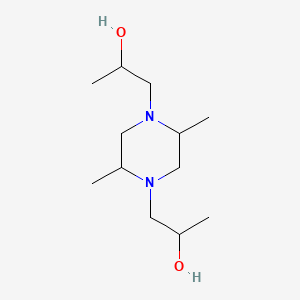
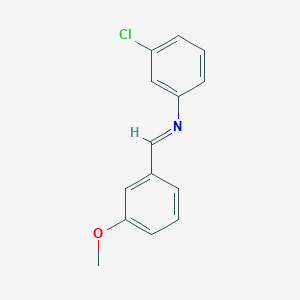

![N-isopropyl-N'-[4-(4-{[(isopropylamino)carbonyl]amino}benzyl)phenyl]urea](/img/structure/B15076690.png)
![N,N'-bis{(E)-[4-(dimethylamino)phenyl]methylidene}ethane-1,2-diamine](/img/structure/B15076696.png)

